molecular formula C18H17FN2O3 B5815834 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE

Cat. No.: B5815834
M. Wt: 328.3 g/mol
InChI Key: YIIYUENPHDBERV-UHFFFAOYSA-N
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Description

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c19-14-3-1-2-4-15(14)20-7-9-21(10-8-20)18(22)13-5-6-16-17(11-13)24-12-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIYUENPHDBERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Acylation Reaction: The benzodioxole moiety is then acylated using a suitable acyl chloride to form the benzodioxole-5-carbonyl chloride.

    Nucleophilic Substitution: The benzodioxole-5-carbonyl chloride reacts with 4-(2-fluorophenyl)piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-PHENYLPIPERAZINE: Lacks the fluorine atom on the phenyl ring.

    1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(4-FLUOROPHENYL)PIPERAZINE: Has the fluorine atom in a different position on the phenyl ring.

Uniqueness

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2-FLUOROPHENYL)PIPERAZINE is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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